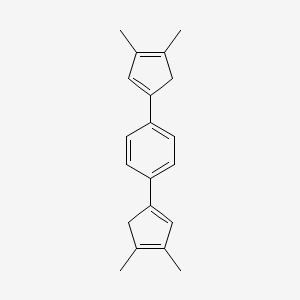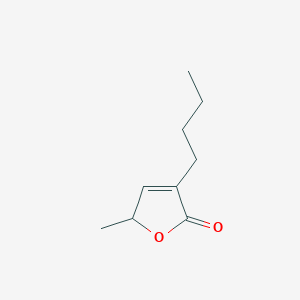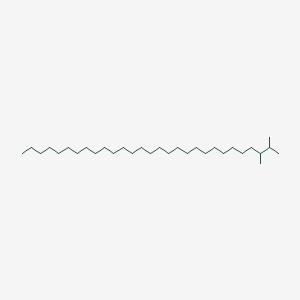![molecular formula C19H24O2 B14331997 4-[2-(2-Methoxy-5-propylphenyl)propyl]phenol CAS No. 110241-13-9](/img/structure/B14331997.png)
4-[2-(2-Methoxy-5-propylphenyl)propyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 4-[2-(2-Methoxy-5-propylphenyl)propyl]phenol involves several steps. One common method includes the alkylation of 2-methoxy-4-propylphenol with a suitable alkylating agent under controlled conditions . Industrial production methods often involve the use of catalysts and specific reaction conditions to optimize yield and purity.
Analyse Des Réactions Chimiques
4-[2-(2-Methoxy-5-propylphenyl)propyl]phenol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of alcohol derivatives.
Applications De Recherche Scientifique
4-[2-(2-Methoxy-5-propylphenyl)propyl]phenol has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-[2-(2-Methoxy-5-propylphenyl)propyl]phenol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, interact with cellular receptors, and influence signal transduction pathways .
Comparaison Avec Des Composés Similaires
4-[2-(2-Methoxy-5-propylphenyl)propyl]phenol can be compared with other similar compounds such as:
2-Methoxy-4-propylphenol: Known for its use in flavor and fragrance industries.
Eugenol dihydro: Used in the synthesis of various organic compounds.
Guaiacol, 4-propyl-: Studied for its potential biological activities.
These compounds share similar structural features but differ in their specific applications and chemical properties.
Propriétés
Numéro CAS |
110241-13-9 |
|---|---|
Formule moléculaire |
C19H24O2 |
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
4-[2-(2-methoxy-5-propylphenyl)propyl]phenol |
InChI |
InChI=1S/C19H24O2/c1-4-5-15-8-11-19(21-3)18(13-15)14(2)12-16-6-9-17(20)10-7-16/h6-11,13-14,20H,4-5,12H2,1-3H3 |
Clé InChI |
RDPHRYDOTBTCBR-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC(=C(C=C1)OC)C(C)CC2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Phosphine, 1,2-ethanediylbis[bis[2-(methylthio)phenyl]-](/img/structure/B14331920.png)
![2-[4-(Bromomethyl)phenyl]-6-phenyl-4H-pyran-4-one](/img/structure/B14331921.png)
![9-(Dipropylamino)-5H-[1]benzopyrano[2,3-c]isoquinolin-5-one](/img/structure/B14331924.png)

![4-{[Cyclohexyl(phenyl)acetyl]oxy}-1,1-dimethylpiperidin-1-ium iodide](/img/structure/B14331952.png)


![2-[(Benzenesulfonyl)methyl]-1-oxo-1lambda~5~-quinoline](/img/structure/B14331986.png)

![3-Hydroxy-8-methyl-8-propyl-8-azabicyclo[3.2.1]octan-8-ium iodide](/img/structure/B14332005.png)
![3-[Phenyl(piperidin-1-yl)methyl]pentane-2,4-dione](/img/structure/B14332008.png)
![4-[1-(4-Cyanophenyl)pyrrol-3-yl]benzonitrile](/img/structure/B14332013.png)
![2-[(3-Phenylprop-2-en-1-yl)oxy]naphthalene-1-carbaldehyde](/img/structure/B14332019.png)
